molecular formula C21H21FN2O3 B6920766 3-(cyclopropanecarbonylamino)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide

3-(cyclopropanecarbonylamino)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide

Cat. No.: B6920766
M. Wt: 368.4 g/mol
InChI Key: AVAFYEHXNPIIJA-UHFFFAOYSA-N
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Description

3-(Cyclopropanecarbonylamino)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a cyclopropane ring, a fluorinated benzoxepin moiety, and a benzamide group, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c22-15-8-9-17-18(5-2-10-27-19(17)12-15)24-21(26)14-3-1-4-16(11-14)23-20(25)13-6-7-13/h1,3-4,8-9,11-13,18H,2,5-7,10H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAFYEHXNPIIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)F)OC1)NC(=O)C3=CC(=CC=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropanecarbonylamino)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:

    Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a substituted phenol and an epoxide.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Cyclopropanecarbonyl Group: This step involves the reaction of a suitable amine with cyclopropanecarbonyl chloride under basic conditions.

    Coupling Reactions: The final step involves coupling the benzoxepin derivative with the cyclopropanecarbonylamino group using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxepin ring or the cyclopropane moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amide nitrogen, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

    Oxidation: Epoxides, hydroxylated derivatives

    Reduction: Alcohols, amines

    Substitution: Substituted amides, thiol derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-(cyclopropanecarbonylamino)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also be employed in the production of specialty chemicals or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(cyclopropanecarbonylamino)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Receptor Modulation: It might interact with cell surface or intracellular receptors, altering signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropanecarbonylamino)-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-(Cyclopropanecarbonylamino)-N-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.

    3-(Cyclopropanecarbonylamino)-N-(8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide: Features a methyl group, which could influence its steric and electronic characteristics.

Uniqueness

The presence of the fluorine atom in 3-(cyclopropanecarbonylamino)-N-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)benzamide distinguishes it from similar compounds. Fluorine can significantly impact the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, which are crucial factors in its biological activity and pharmacokinetic properties.

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